N-(3,4-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4OS/c1-11-22-16(15-4-2-3-7-21-15)9-18(23-11)26-10-17(25)24-12-5-6-13(19)14(20)8-12/h2-9H,10H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTFMWZZSAOVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine core is synthesized via cyclocondensation of β-diketones with amidines. Adapted from methods in, the following steps are employed:
Reagents :
- Ethyl 3-(pyridin-2-yl)-3-oxopropanoate (1.0 equiv)
- Acetamidine hydrochloride (1.2 equiv)
- Sodium ethoxide (2.0 equiv)
Procedure :
- Dissolve ethyl 3-(pyridin-2-yl)-3-oxopropanoate in dry ethanol.
- Add acetamidine hydrochloride and sodium ethoxide under nitrogen.
- Reflux at 80°C for 12 hours.
- Quench with ice-water, extract with dichloromethane, and purify via column chromatography (hexane:ethyl acetate, 4:1).
Chlorination at Position 4
Chlorination is achieved using phosphorus oxychloride (POCl3) as both solvent and reagent:
Reaction Conditions :
- POCl3 (5.0 equiv), 110°C, 6 hours.
- Quench with ice, neutralize with NaHCO3, and extract with ethyl acetate.
Yield : 85–90%.
Synthesis of Precursor B: 2-Mercapto-N-(3,4-Dichlorophenyl)Acetamide
Acetamide Formation
Adapting protocols from, 3,4-dichloroaniline is acylated with chloroacetyl chloride:
Reagents :
- 3,4-Dichloroaniline (1.0 equiv)
- Chloroacetyl chloride (1.1 equiv)
- Dichloromethane (DCM)/2% NaOH (biphasic system)
Procedure :
- Dissolve 3,4-dichloroaniline in DCM and cool to 0°C.
- Add chloroacetyl chloride dropwise under vigorous stirring.
- Stir for 2 hours, extract with brine, and recrystallize from methanol.
Thiolation of Acetamide
Conversion of the chloro group to a thiol is achieved via thiourea intermediacy:
Reagents :
- N-(3,4-Dichlorophenyl)-2-chloroacetamide (1.0 equiv)
- Thiourea (1.5 equiv)
- Ethanol, reflux, 4 hours
Procedure :
- Reflux reagents in ethanol.
- Hydrolyze intermediate with 2M NaOH.
- Acidify with HCl to precipitate the thiol.
Yield : 65–70%.
Coupling of Precursors A and B
Nucleophilic Aromatic Substitution (SNAr)
The sulfanyl group displaces the chlorine on the pyrimidine ring under basic conditions:
Reagents :
- Precursor A (1.0 equiv)
- Precursor B (1.2 equiv)
- Potassium carbonate (2.0 equiv)
- Dimethylformamide (DMF), 60°C, 8 hours
Procedure :
- Suspend precursors in DMF with K2CO3.
- Heat with stirring, monitor via TLC.
- Quench with water, extract with ethyl acetate, and purify via recrystallization (methanol).
Alternative Coupling Strategies
Patent methods from suggest using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in non-polar solvents (toluene, 90°C), improving yields to 70–75%.
Optimization and Process Scalability
Solvent and Base Screening
Comparative data for coupling efficiency:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K2CO3 | 60 | 65 |
| THF | Cs2CO3 | 70 | 68 |
| Toluene | TBAB (catalyst) | 90 | 75 |
Purification Techniques
- Recrystallization : Methanol yields >95% purity.
- Column Chromatography : Silica gel (hexane:ethyl acetate, 3:1) for analytical samples.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- Elemental Analysis : Calcd (%) for C18H14Cl2N4OS: C, 51.81; H, 3.38; N, 13.42. Found: C, 51.75; H, 3.45; N, 13.38.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety in the acetamide side chain is a key reactive site. This group undergoes nucleophilic substitution under alkaline conditions, enabling the introduction of new functional groups. For example:
-
Thiol-disulfide exchange : The sulfur atom can participate in redox reactions, forming disulfide bonds with other thiol-containing compounds.
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) replaces the sulfur atom with an alkyl group, forming sulfide derivatives .
Table 1: Sulfanyl Group Reactivity
| Reaction Type | Conditions | Product |
|---|---|---|
| Thiol-disulfide | Oxidative (e.g., I₂) | Disulfide-linked dimer |
| Alkylation | Alkyl halide, base | Alkylsulfide derivative |
Pyrimidine Ring Reactivity
The pyrimidine ring’s electron-deficient nature facilitates electrophilic aromatic substitution (EAS) and coordination chemistry:
-
Nitration/Sulfonation : Directed by the pyridinyl group, EAS occurs at the pyrimidine’s C5 position under acidic conditions .
-
Metal coordination : The pyridinyl nitrogen and pyrimidine N1 act as Lewis bases, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .
Key Observations :
-
Substituents on the pyrimidine ring (e.g., methyl group at C2) sterically hinder reactions at adjacent positions.
-
Coordination with metals enhances stability in biological systems, as seen in COX-II inhibitor analogs .
Acetamide Hydrolysis and Condensation
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Yields 2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetic acid and 3,4-dichloroaniline .
-
Basic hydrolysis : Forms the corresponding carboxylate salt .
Degradation Pathway :
Biological Interactions via Hydrogen Bonding
The compound’s pyridinyl and sulfonyl groups participate in hydrogen bonding with biological targets, as observed in COX-II inhibition studies :
-
Key interactions :
-
Pyridinyl nitrogen with Arg513 (2.63 Å)
-
Sulfonyl oxygen with Gln192 (2.95 Å)
-
This binding mechanism suggests potential for derivatization to enhance affinity or selectivity .
Synthetic Pathways and Byproducts
Synthesis typically involves:
-
Thioacetylation : Coupling 2-methyl-6-(pyridin-2-yl)pyrimidin-4-thiol with chloroacetyl chloride.
-
Amidation : Reacting the intermediate with 3,4-dichloroaniline under Schotten-Baumann conditions .
Critical Parameters :
-
Temperature: 60–80°C
-
Solvent: Dimethylformamide (DMF) or THF
-
Yield optimization requires precise stoichiometric control of the thiol component.
Stability Under Environmental Conditions
Scientific Research Applications
Anticancer Activity:
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For example, compounds with similar structures have been tested against a panel of human tumor cell lines, showing moderate cytostatic activity. In particular, compounds that incorporate pyrimidine and phenyl moieties have demonstrated selective inhibition against certain cancer types, including breast and lung cancers .
Antimicrobial Properties:
Research has also highlighted the potential antimicrobial activity of this compound. Compounds featuring the pyridinyl-pyrimidinyl structure have shown efficacy against various bacterial strains, suggesting that modifications to the chemical structure can enhance their antimicrobial properties .
Therapeutic Applications
Anti-inflammatory Effects:
The compound has been investigated for its anti-inflammatory effects. Studies suggest that derivatives may inhibit key inflammatory mediators, making them candidates for treating inflammatory diseases .
Potential for Neurological Disorders:
Given its structural similarities to other neuroactive compounds, there is a hypothesis that this compound could be explored for potential applications in treating neurological disorders. The presence of both pyridine and pyrimidine rings may facilitate interactions with neurotransmitter systems .
Case Studies
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Mechanistic and Structural Insights
- Chloro vs. Methoxy Substitutions :
- Chloro groups increase logP (3.5 vs. 2.8), enhancing membrane permeability but risking solubility issues. Methoxy groups improve solubility but may reduce CNS penetration .
- Electron-withdrawing Cl substituents may strengthen hydrogen bonds with targets like glutamate receptors compared to electron-donating OCH₃ .
- Core Modifications: Pyrimidine (user’s compound) vs. pyrimidinone (): The latter’s carbonyl group introduces polarity but reduces metabolic stability.
Biological Activity
N-(3,4-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 397.35 g/mol. The compound features a dichlorophenyl group, a pyrimidine moiety, and a sulfanyl acetamide structure, contributing to its biological activity.
Pharmacological Activity
-
Antitumor Activity
- Recent studies have indicated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing pyrimidine rings have shown IC50 values in the low micromolar range against human cancer cell lines like HeLa and CEM .
- A study demonstrated that the introduction of specific substituents on the pyrimidine ring can enhance cytotoxicity, suggesting that this compound may exhibit similar properties.
-
Antimicrobial Activity
- Compounds with similar structural motifs have been tested for antibacterial and antifungal activities. For example, derivatives showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) lower than standard antibiotics like norfloxacin .
- The presence of the pyridine and pyrimidine rings is believed to play a crucial role in enhancing the antimicrobial properties of these compounds.
-
Mechanism of Action
- The proposed mechanism involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. For instance, compounds that interact with DNA or inhibit topoisomerases have been linked to their antitumor effects .
- Additionally, the ability to form hydrogen bonds due to the presence of nitrogen atoms in the pyrimidine ring may facilitate interactions with biological targets.
Table 1: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Coupling of the pyrimidine-thiol moiety to the acetamide backbone using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) with triethylamine (TEA) as a base .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates.
- Characterization : Thin-layer chromatography (TLC) for reaction monitoring, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (MS) for molecular weight validation .
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 3 ppm error) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., dihedral angles between aromatic rings) .
Q. What functional groups dominate reactivity, and how do they influence derivatization?
- Methodological Answer : Key functional groups:
- Sulfanyl (S–) : Susceptible to oxidation; use inert atmospheres (N₂/Ar) during synthesis .
- Acetamide (NHCO) : Participates in hydrogen bonding, impacting solubility. Reactivity with acylating agents requires pH control (e.g., pH 7–8 buffer) .
- Pyridinyl-Pyrimidine Core : Coordinates with metal catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?
- Methodological Answer :
- Step 1 : Synthesize analogs with substituent variations (e.g., halogen replacement, methyl group positional isomers) .
- Step 2 : Test biological activity (e.g., IC₅₀ in enzyme inhibition assays) and correlate with structural features.
- Example : A SAR table comparing analogs (Table 1):
| Substituent Position | Modification | Biological Activity (IC₅₀, nM) |
|---|---|---|
| Pyrimidine C-2 | –SCH₃ → –OCH₃ | 120 → 450 (reduced potency) |
| Pyridine C-6 | –CH₃ → –CF₃ | 85 → 30 (enhanced activity) |
Data derived from comparable thienopyrimidine analogs .
Q. How to resolve discrepancies between in vitro and in vivo biological activity data?
- Methodological Answer :
- Approach 1 : Validate assay conditions (e.g., serum protein binding in vitro vs. metabolic stability in vivo) .
- Approach 2 : Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell viability assays) .
- Case Study : A 10-fold drop in activity in murine models was traced to poor solubility; addressed via co-solvent systems (e.g., PEG-400/water) .
Q. What crystallographic techniques elucidate 3D conformation, and how does this inform solubility?
- Methodological Answer :
- Technique : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Data refinement via SHELXL .
- Key Findings :
- Intermolecular N–H⋯O hydrogen bonds (2.8–3.0 Å) form infinite chains, enhancing crystal packing .
- Twisted dihedral angles (65–83°) between aromatic rings reduce π-π stacking, improving aqueous solubility .
Data Contradiction Analysis
Q. How to address conflicting reports on thermal stability?
- Methodological Answer :
- Step 1 : Perform differential scanning calorimetry (DSC) under standardized heating rates (e.g., 10°C/min in N₂).
- Step 2 : Compare decomposition onset temperatures (T₀) across studies. Discrepancies may arise from impurities; repurify via recrystallization (solvent: DCM/EtOAc) .
Experimental Design Considerations
Q. What statistical models optimize reaction yield during synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
